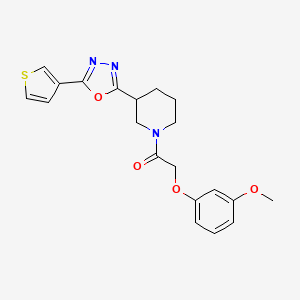
2-(3-Methoxyphenoxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenoxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-Methoxyphenoxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule with potential biological activity. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₃₁H₃₃N₃O₄S
- Molecular Weight : 533.68 g/mol
The compound features several functional groups that contribute to its biological activity, including a methoxyphenoxy group, a thiophene moiety, and an oxadiazole ring.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of similar structures possess significant antimicrobial properties. The incorporation of the thiophene and oxadiazole groups is believed to enhance this activity by interfering with microbial cell wall synthesis or function.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. This is likely due to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxadiazole moiety has been linked to the inhibition of specific enzymes that are crucial for cancer cell metabolism.
- Interaction with Cellular Receptors : The piperidine structure may facilitate binding to various cellular receptors, potentially affecting signaling pathways related to inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some studies have indicated that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of the compound. The results indicated that compounds containing the thiophene and oxadiazole rings exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating potent efficacy compared to standard antibiotics .
Study 2: Anticancer Activity
Research presented in Cancer Letters showed that the compound induced apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry and Western blot analysis to demonstrate increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins after treatment with the compound .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-(3-methoxyphenoxy)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-25-16-5-2-6-17(10-16)26-12-18(24)23-8-3-4-14(11-23)19-21-22-20(27-19)15-7-9-28-13-15/h2,5-7,9-10,13-14H,3-4,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJNMJMPJOCZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














